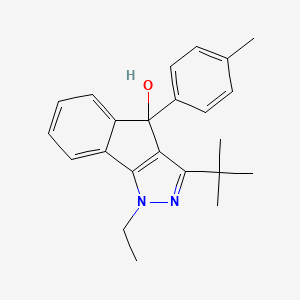
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol is a synthetic compound belonging to the class of pyrazoline derivatives Pyrazolines are heterocyclic compounds known for their diverse biological and pharmacological activities
Vorbereitungsmethoden
The synthesis of 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the indeno ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazoline ring: This is achieved by reacting the indeno compound with hydrazine derivatives under controlled conditions.
Substitution reactions: The final compound is obtained by introducing the tert-butyl, ethyl, and methylphenyl groups through substitution reactions using suitable reagents.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing different functional groups into the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: The compound exhibits pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. It can also interact with cellular receptors, modulating signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydro-3-(1,1-dimethylethyl)-1-ethyl-4-(4-methylphenyl)indeno(1,2-c)pyrazol-4-ol can be compared with other pyrazoline derivatives, such as:
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound also exhibits biological activities but differs in its substituents and specific applications.
3,5-diphenyl-4,5-dihydro-1H-pyrazole: Known for its anti-inflammatory and analgesic properties, this compound has a simpler structure compared to this compound.
1-phenyl-3-methyl-4,5-dihydro-1H-pyrazole: This compound is used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
56767-29-4 |
|---|---|
Molekularformel |
C23H26N2O |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
3-tert-butyl-1-ethyl-4-(4-methylphenyl)indeno[1,2-c]pyrazol-4-ol |
InChI |
InChI=1S/C23H26N2O/c1-6-25-20-17-9-7-8-10-18(17)23(26,16-13-11-15(2)12-14-16)19(20)21(24-25)22(3,4)5/h7-14,26H,6H2,1-5H3 |
InChI-Schlüssel |
BWHNMHJACGPENC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C(=N1)C(C)(C)C)C(C3=CC=CC=C32)(C4=CC=C(C=C4)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
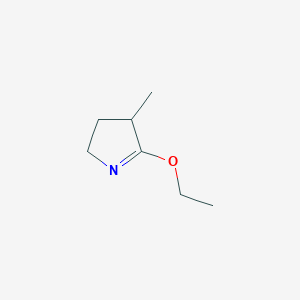

![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
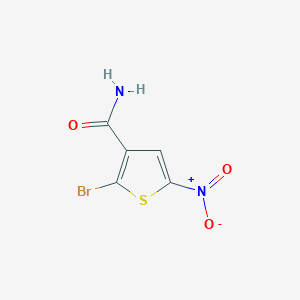

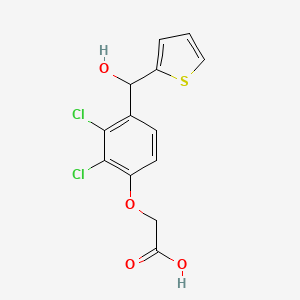
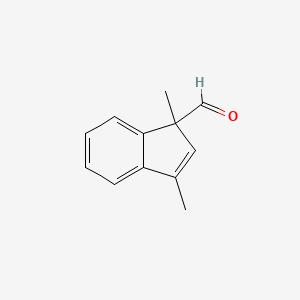
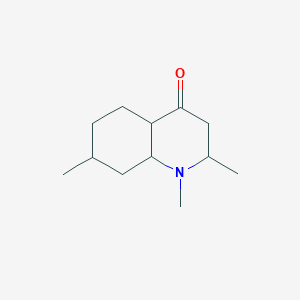

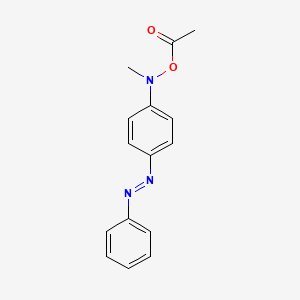
![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)
![3-[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine](/img/structure/B14630570.png)

